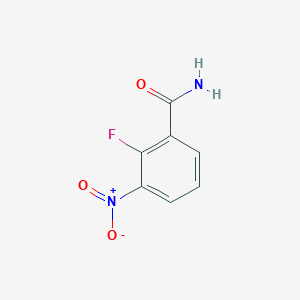

2-Fluoro-3-nitrobenzamide

Description

2-Fluoro-3-nitrobenzamide (C₇H₅FN₂O₃, molecular weight 184.12 g/mol) is a nitro-substituted benzamide derivative characterized by a fluorine atom at the 2-position and a nitro group at the 3-position of the benzene ring. This compound serves as a critical intermediate in agrochemical synthesis, notably in the production of broflanilide, a novel insecticide effective against lepidopteran, coleopteran, and thysanopteran pests . Its reactivity stems from the electron-withdrawing nitro group, which facilitates reduction to amine derivatives for further functionalization (e.g., N-(2,6-dimethyl-4-heptafluoroisopropyl)phenyl 2-fluoro-3-aminobenzamide) .

Properties

IUPAC Name |

2-fluoro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELKGBJSSIULFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid. The conversion of this acid to the corresponding benzamide is achieved through an amidation reaction .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The steps include nitration, chlorination, fluorination, and oxidation, followed by amidation under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agents used.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Reduction: 2-Fluoro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile.

Oxidation: Oxidized derivatives of the benzamide.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 2-Fluoro-3-nitrobenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

- Reactivity Studies : The compound's unique electronic properties make it suitable for studying nucleophilic substitutions and electrophilic aromatic substitutions, providing insights into reaction mechanisms.

Biology

- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. The compound's ability to interact with various biomolecules allows researchers to explore metabolic pathways and cellular responses.

- Cellular Effects : Research has shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating key enzymes involved in these processes.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Its structural characteristics allow it to inhibit specific enzymes that play critical roles in disease progression.

- Drug Development : As a building block in drug design, this compound has been incorporated into various drug candidates aimed at targeting specific biological pathways.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer-related enzymes, suggesting potential applications in cancer therapy .

- PROTAC Development : A study focused on PROTAC (proteolysis-targeting chimera) technology highlighted how fluorinated benzamide derivatives, including this compound, improved binding affinity to E3 ligases, enhancing their efficacy as targeted protein degraders .

- Metabolic Pathway Modulation : Investigations into the effects of this compound on metabolic pathways revealed its ability to alter enzyme activities involved in oxidative stress responses, indicating its potential role in therapeutic interventions for metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and molecular properties of 2-fluoro-3-nitrobenzamide and analogous compounds:

Biological Activity

2-Fluoro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that influence its activity.

Chemical Structure and Properties

The chemical formula for this compound is , which includes a fluorine atom and a nitro group attached to a benzamide structure. This unique arrangement contributes to its biological properties and interactions with biological targets.

Research indicates that compounds with similar structures can interact with various biological pathways, particularly through mechanisms involving:

- Cereblon (CRBN) Binding : this compound derivatives have been shown to bind to CRBN, a substrate receptor for the ubiquitin-proteasome system. This interaction is critical for the development of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation .

- Antimicrobial Activity : Structural modifications, including the introduction of fluorine and nitro groups, have been associated with enhanced antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Some derivatives exhibit minimum inhibitory concentrations (MICs) as low as 4 μg/mL, indicating potent activity against resistant strains .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Pathogen/Protein | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 3m | M. tuberculosis H37Rv | 4 | Antitubercular |

| 11b | CRBN | - | Protein Degradation |

| 11d | SALL4 | - | Selective Binding |

Case Studies

- Antitubercular Activity : A study synthesized various derivatives of this compound and assessed their activity against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains, suggesting its potential as a lead compound in antitubercular drug development .

- CRBN Interaction : In another investigation, derivatives were evaluated for their binding affinity to the CRBN thalidomide binding domain. The results indicated that fluorinated compounds exhibited lower IC50 values compared to non-fluorinated counterparts, enhancing their potential for use in targeted protein degradation therapies .

Safety and Toxicity Profile

Safety assessments are crucial in evaluating the therapeutic potential of this compound derivatives. Preliminary toxicity studies indicated that certain compounds had favorable safety profiles in vitro, showing no significant cytotoxic effects on healthy cell lines at effective concentrations .

Q & A

Q. Basic

- 1H NMR : Key signals include aromatic protons at δ 8.47–8.42 (m, 1H), 8.32–8.26 (m, 1H), and 7.55–7.49 (m, 1H), confirming substitution patterns .

- LC-MS : Used to track reaction progress and verify molecular ion peaks (e.g., [M+H]+ at m/z 453.1 for intermediates) .

- Column chromatography : Essential for isolating pure product; solvents like hexane/ethyl acetate (4:1) effectively separate nitro and fluoro-substituted byproducts .

How can the fluorination and nitration positions affect the reactivity of this compound in subsequent derivatization?

Q. Advanced

- Electron-withdrawing effects : The nitro group at C3 deactivates the benzene ring, directing electrophilic substitution to the ortho and para positions. Fluorine at C2 enhances electrophilic substitution resistance but stabilizes intermediates via resonance .

- Derivatization challenges : Nitro groups complicate reduction to amines (e.g., catalytic hydrogenation requires careful control to avoid over-reduction). Fluorine’s electronegativity may hinder nucleophilic attacks in SNAr reactions .

Methodological Insight : Use Pd/C or Raney Ni for selective nitro reduction, and employ protective groups (e.g., Boc) during functionalization .

What strategies improve the regioselectivity in the synthesis of this compound derivatives for agrochemical applications?

Q. Advanced

- Directed ortho-metalation : Utilize fluorine’s directing effects to install substituents at specific positions. For example, in insecticide synthesis, coupling this compound with heptafluoroisopropyl groups achieves regioselective acylation (64% yield via silica gel chromatography) .

- Steric control : Bulky substituents (e.g., trifluoromethyl) at the 4-position reduce competing side reactions .

Application Example : N-(2,6-dimethyl-4-heptafluoroisopropylphenyl)-2-fluoro-3-nitrobenzamide is a precursor in insecticidal agents, validated by 1H NMR (δ 2.37 ppm for methyl groups) .

How do steric and electronic factors influence the acylation efficiency when synthesizing this compound analogs?

Q. Advanced

- Steric hindrance : Bulky amines (e.g., 2-bromo-4-heptafluoroisopropylaniline) reduce acylation rates due to limited accessibility of the amino group. Pre-activation with DIPEA/DMAP mitigates this .

- Electronic effects : Electron-deficient aromatic amines (e.g., nitro-substituted) require stronger acylating agents or elevated temperatures (100°C) to overcome deactivation .

Data-Driven Approach : Compare yields under varying conditions (e.g., 50% with DMAP vs. 2% with KI) to identify optimal parameters .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic

- Column chromatography : Use silica gel with non-polar solvents (PE:EA = 4:1) to separate polar nitro byproducts .

- Recrystallization : Ethanol/water mixtures efficiently crystallize the product, as demonstrated in insecticide synthesis (64% yield after recrystallization) .

- Solvent extraction : Ethyl acetate effectively partitions the product from aqueous layers, followed by drying with Na2SO4 .

What are the mechanistic considerations for the low-yielding amidation reactions involving 2-fluoro-3-nitrobenzoyl chloride?

Q. Advanced

- Incomplete activation : Poor leaving-group ability of chloride in benzoyl chloride may necessitate stronger bases (e.g., DIPEA) to generate reactive acyl intermediates .

- Side reactions : Competing hydrolysis of the acyl chloride in protic solvents (e.g., acetonitrile with trace water) reduces yields. Anhydrous conditions and molecular sieves are critical .

Contradiction Analysis : Low yields with KI (2%) vs. DMAP (50%) suggest that DMAP’s nucleophilic catalysis accelerates acylation, while KI alone is insufficient .

How does the introduction of fluorine at the 2-position impact the electronic properties of 3-nitrobenzamide in medicinal chemistry?

Q. Advanced

- Lipophilicity and bioavailability : Fluorine increases logP, enhancing membrane permeability. For example, fluorinated benzamides show improved blood-brain barrier penetration in CNS drug candidates .

- Electron-withdrawing effects : The fluorine-nitro synergy stabilizes charge-transfer complexes, relevant in kinase inhibitor design (e.g., targeting EGFR or VEGFR) .

Structural Insight : Fluorine’s inductive effect polarizes the amide bond, influencing binding affinity to biological targets .

What are the common intermediates in the synthesis of this compound, and how are they characterized?

Q. Basic

- 2-Fluoro-3-nitrobenzoic acid : Synthesized via nitration of 2-fluorobenzoic acid, confirmed by melting point (168–171°C) and IR (C=O stretch at 1700 cm⁻¹) .

- Acyl chloride intermediate : Generated using thionyl chloride (SOCl2) and catalytic DMF, monitored by TLC (Rf = 0.6 in hexane/EA) .

Quality Control : LC-MS tracks intermediates (e.g., [M-Cl]+ at m/z 185.1 for 2-fluoro-3-nitrobenzoyl chloride) .

What analytical approaches are used to resolve conflicting NMR data in structural elucidation of this compound derivatives?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing H2 and H4 protons) .

- Isotopic labeling : 19F NMR clarifies fluorine’s electronic environment, while 15N NMR identifies nitro group interactions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry, as seen in agrochemical intermediates .

Case Study : Conflicting δ 7.55–7.49 ppm signals in 1H NMR were resolved via HSQC, confirming coupling between H6 and F2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.